Eg5 Inhibitor V, trans-24

Description

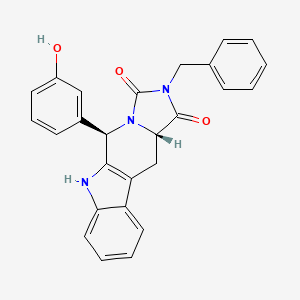

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(10R,15S)-13-benzyl-10-(3-hydroxyphenyl)-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21N3O3/c30-18-10-6-9-17(13-18)24-23-20(19-11-4-5-12-21(19)27-23)14-22-25(31)28(26(32)29(22)24)15-16-7-2-1-3-8-16/h1-13,22,24,27,30H,14-15H2/t22-,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOKINRKWPYVMSZ-LADGPHEKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(=O)N(C(=O)N2C(C3=C1C4=CC=CC=C4N3)C5=CC(=CC=C5)O)CC6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2C(=O)N(C(=O)N2[C@@H](C3=C1C4=CC=CC=C4N3)C5=CC(=CC=C5)O)CC6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10468490 | |

| Record name | Eg5 Inhibitor V, trans-24 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869304-55-2 | |

| Record name | Eg5 Inhibitor V, trans-24 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Eg5 Inhibitor V, trans-24

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eg5, also known as Kinesin Spindle Protein (KSP) or KIF11, is a plus-end directed motor protein belonging to the kinesin-5 family. It plays a pivotal role in the proper formation and maintenance of the bipolar mitotic spindle, a crucial structure for accurate chromosome segregation during cell division. The inhibition of Eg5's motor activity leads to the formation of characteristic monopolar spindles, triggering mitotic arrest and subsequent apoptosis in proliferating cells. This specific involvement in mitosis, with minimal impact on non-dividing cells, has positioned Eg5 as an attractive target for the development of novel anti-cancer therapeutics.

This technical guide provides a comprehensive overview of the mechanism of action of Eg5 Inhibitor V, trans-24, a potent and specific inhibitor of Eg5. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding and potential application of this compound.

Core Mechanism of Action

This compound, is a tetrahydro-beta-carboline derivative that has been identified as a potent and specific inhibitor of the mitotic kinesin Eg5.[1] Its primary mechanism of action is the inhibition of the microtubule-activated ATPase activity of Eg5. This enzymatic activity is essential for the conformational changes that allow Eg5 to "walk" along microtubules and generate the outward forces necessary for centrosome separation and bipolar spindle formation.

By binding to Eg5, trans-24 allosterically inhibits its ATPase function. This prevents the motor protein from hydrolyzing ATP, a process that fuels its movement along microtubule tracks. Consequently, Eg5 is unable to perform its critical function of pushing the spindle poles apart. The resulting phenotype is a cell arrested in mitosis with a monopolar spindle, where the chromosomes are arranged in a rosette-like structure around a single spindle pole. This mitotic arrest ultimately leads to the activation of the apoptotic cascade and cell death.

The specificity of trans-24 for Eg5 is a key attribute, as it avoids the neurotoxicity often associated with anti-mitotic agents that target tubulin, such as taxanes and vinca alkaloids.

Signaling Pathway of Eg5 Inhibition

The inhibition of Eg5 by trans-24 initiates a cascade of events within the cell, leading to mitotic arrest and apoptosis. The following diagram illustrates this signaling pathway.

Caption: Signaling pathway of Eg5 inhibition by trans-24.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, based on available literature.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (Eg5 Inhibition) | 0.65 µM | in vitro ATPase assay | [1] |

| IC50 (Mitotic Block) | 600 nM | Not specified | Vendor Data |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. The following sections outline the methodologies for key experiments used to characterize Eg5 inhibitors like trans-24.

Eg5 ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by the Eg5 motor domain in the presence and absence of microtubules and the inhibitor.

Workflow Diagram:

Caption: Workflow for an in vitro Eg5 ATPase activity assay.

Detailed Protocol:

-

Reagent Preparation:

-

Purify recombinant human Eg5 motor domain.

-

Polymerize and stabilize microtubules with paclitaxel.

-

Prepare a stock solution of this compound in DMSO.

-

Prepare an assay buffer (e.g., 25 mM PIPES-KOH, pH 6.8, 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT).

-

-

Reaction Setup:

-

In a 96-well plate, add assay buffer, Eg5 motor domain, and microtubules.

-

Add serial dilutions of this compound or DMSO as a vehicle control.

-

Pre-incubate the mixture at room temperature for 10 minutes.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding a saturating concentration of ATP.

-

At defined time points, stop the reaction by adding EDTA.

-

Measure the amount of inorganic phosphate released using a colorimetric method such as the malachite green assay.

-

-

Data Analysis:

-

Calculate the initial rate of ATP hydrolysis.

-

Plot the ATPase activity as a function of inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cell-Based Mitotic Arrest Assay (Immunofluorescence)

This assay visualizes the effect of the inhibitor on spindle morphology in cultured cells.

Logical Relationship Diagram:

Caption: Logical workflow for a mitotic arrest immunofluorescence assay.

Detailed Protocol:

-

Cell Culture and Treatment:

-

Seed cells (e.g., HeLa or A549) onto coverslips in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or DMSO for a specified period (e.g., 16-24 hours).

-

-

Fixation and Permeabilization:

-

Wash the cells with PBS.

-

Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde or ice-cold methanol).

-

Permeabilize the cells with a detergent solution (e.g., 0.5% Triton X-100 in PBS).

-

-

Immunostaining:

-

Block non-specific antibody binding with a blocking buffer (e.g., 3% BSA in PBS).

-

Incubate with primary antibodies against α-tubulin (to visualize microtubules) and γ-tubulin (to visualize centrosomes).

-

Wash and incubate with fluorescently labeled secondary antibodies.

-

Counterstain the DNA with DAPI.

-

-

Imaging and Analysis:

-

Mount the coverslips onto microscope slides.

-

Acquire images using a fluorescence microscope.

-

Visually inspect and quantify the percentage of mitotic cells exhibiting a monopolar spindle phenotype at each inhibitor concentration.

-

Conclusion

This compound is a potent and specific inhibitor of the mitotic kinesin Eg5. Its mechanism of action, centered on the inhibition of Eg5's ATPase activity, leads to the formation of monopolar spindles, mitotic arrest, and ultimately apoptosis in proliferating cells. The data and protocols presented in this guide provide a foundational resource for further investigation and potential development of this and similar compounds as anti-cancer therapeutics. Further studies to elucidate the precise binding site and to characterize its in vivo efficacy and safety profile are warranted.

References

The Discovery and Synthesis of Eg5 Inhibitor V, trans-24: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The mitotic kinesin Eg5 is a critical motor protein involved in the formation and maintenance of the bipolar spindle during mitosis. Its inhibition presents a promising therapeutic strategy for cancer by inducing mitotic arrest and subsequent apoptosis in proliferating cells. This technical guide provides an in-depth overview of the discovery and synthesis of Eg5 Inhibitor V, trans-24, a potent and specific inhibitor of Eg5. This document details the scientific background, synthetic chemistry, and biological evaluation of this compound, presenting key data in structured tables and visualizing complex pathways and workflows as specified.

Introduction to Eg5 as a Therapeutic Target

The kinesin spindle protein (KSP), also known as Eg5 or KIF11, is a member of the kinesin-5 family of microtubule-based motor proteins. Eg5 is a homotetramer that utilizes the energy from ATP hydrolysis to slide antiparallel microtubules apart. This action is essential for the separation of centrosomes and the establishment of the bipolar mitotic spindle during prophase. Inhibition of Eg5 function prevents the formation of the bipolar spindle, leading to the formation of a characteristic "monoastral" spindle where a single aster of microtubules is surrounded by a ring of chromosomes. This state triggers the spindle assembly checkpoint, causing a prolonged mitotic arrest that ultimately leads to apoptotic cell death. Due to its specific role in mitosis, Eg5 is an attractive target for anticancer drug development, as inhibitors are expected to selectively affect rapidly dividing cancer cells with minimal impact on non-dividing cells.

Discovery of this compound

This compound, emerged from a study focused on the synthesis and biological evaluation of a library of molecules based on the tetrahydro-β-carboline scaffold of a known Eg5 inhibitor, HR22C16. The research, published by Sunder-Plassmann and colleagues in 2005, aimed to explore the structure-activity relationship of this chemical class to develop more potent and specific inhibitors of Eg5. Compound trans-24 was identified as a particularly potent derivative from this library.

Quantitative Biological Data

The biological activity of this compound has been characterized through various in vitro and cell-based assays. The key quantitative data are summarized in the tables below.

Table 1: In Vitro Inhibitory Activity

| Compound | Target | Assay Type | IC50 (µM) | Reference |

| This compound | Eg5 | ATPase Activity | 0.6 - 0.65 | [Sunder-Plassmann et al., 2005][1][2] |

Table 2: Cellular Activity

| Compound | Cell Line | Assay Type | Effect | IC50 (µM) for Mitotic Arrest | Reference |

| This compound | HeLa | Mitotic Arrest | Formation of monoastral spindles | Not explicitly stated | [Sunder-Plassmann et al., 2005] |

| Various | Cell Proliferation | Inhibition of cell growth, apoptosis | Not explicitly stated | [General for potent Eg5 inhibitors][3][4] |

Experimental Protocols

The following protocols are based on established methodologies for the synthesis of tetrahydro-β-carbolines and the biological evaluation of Eg5 inhibitors. While the exact parameters from the original 2005 publication by Sunder-Plassmann et al. are not fully detailed in publicly available abstracts, these protocols represent the standard and widely accepted procedures in the field.

Synthesis of Tetrahydro-β-carboline Derivatives (General Procedure)

The synthesis of the tetrahydro-β-carboline scaffold, the core of trans-24, is typically achieved through a Pictet-Spengler reaction.

Step 1: Formation of the Tetrahydro-β-carboline Core

-

Reactants: Tryptamine and an appropriate aldehyde are used as starting materials.

-

Reaction Conditions: The tryptamine and aldehyde are dissolved in a suitable solvent, often a mixture of acetic acid and dichloromethane.

-

Cyclization: The reaction mixture is heated under reflux for 1-2 hours to facilitate the cyclization, forming the tetrahydro-β-carboline ring system.

-

Work-up: After cooling, the reaction is basified with a weak base like ammonium hydroxide and extracted with an organic solvent such as dichloromethane. The organic layer is then dried and concentrated under reduced pressure.

Step 2: N-Acylation/Alkylation

-

Reactants: The synthesized tetrahydro-β-carboline is dissolved in an appropriate solvent (e.g., dichloromethane).

-

Base: A base, such as triethylamine, is added to the solution.

-

Acylating/Alkylating Agent: The desired acid chloride or acyl halide is added slowly to the reaction mixture.

-

Reaction: The mixture is stirred at room temperature for an extended period (e.g., 24 hours) to allow for the N-acylation or N-alkylation to complete.

-

Purification: The product is extracted, and the crude material is purified using column chromatography on silica gel.

Eg5 Microtubule-Activated ATPase Assay

This assay measures the rate of ATP hydrolysis by the Eg5 motor domain in the presence of microtubules. Inhibition of this activity is a direct measure of the compound's effect on the enzyme.

-

Reagents and Buffers:

-

Purified recombinant human Eg5 motor domain.

-

Taxol-stabilized microtubules.

-

ATPase reaction buffer (e.g., 20 mM Pipes pH 6.8, 50 mM KCl, 5 mM MgCl₂, 1 mM EGTA, 1 mM DTT).

-

ATP.

-

A phosphate detection reagent (e.g., malachite green) or a coupled enzyme system (pyruvate kinase/lactate dehydrogenase) to measure ADP production.

-

-

Procedure:

-

The Eg5 enzyme is pre-incubated with the test compound (e.g., trans-24) at various concentrations in the reaction buffer in a 96-well plate.

-

The reaction is initiated by the addition of microtubules and ATP.

-

The plate is incubated at a controlled temperature (e.g., 25°C or 37°C).

-

The rate of ATP hydrolysis is measured over time by detecting the amount of inorganic phosphate or ADP produced.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Mitotic Arrest Assay in HeLa Cells

This cell-based assay determines the ability of a compound to induce mitotic arrest, a hallmark of Eg5 inhibition.

-

Cell Culture:

-

HeLa cells are cultured in a suitable medium (e.g., DMEM supplemented with 10% fetal bovine serum) and maintained in a humidified incubator at 37°C with 5% CO₂.

-

-

Treatment:

-

HeLa cells are seeded in multi-well plates or on coverslips.

-

After allowing the cells to adhere, they are treated with various concentrations of the test compound (trans-24) for a specified period (e.g., 16-24 hours). A vehicle control (e.g., DMSO) is also included.

-

-

Immunofluorescence Staining:

-

Cells are fixed with a suitable fixative (e.g., methanol or paraformaldehyde).

-

The cells are then permeabilized with a detergent (e.g., Triton X-100).

-

Cells are incubated with a primary antibody against α-tubulin to visualize the microtubules of the mitotic spindle.

-

A fluorescently labeled secondary antibody is then added.

-

DNA is counterstained with a fluorescent dye such as DAPI or Hoechst to visualize the chromosomes.

-

-

Microscopy and Analysis:

-

The stained cells are visualized using a fluorescence microscope.

-

The percentage of cells arrested in mitosis with a monoastral spindle phenotype is quantified by counting at least 100-200 cells per treatment condition.

-

The concentration of the compound that causes a 50% increase in the mitotic index or the appearance of the monoastral phenotype can be determined.

-

Visualizations: Pathways and Workflows

Eg5 Signaling Pathway in Mitosis

Caption: The role of Eg5 in bipolar spindle formation and its inhibition by trans-24.

Experimental Workflow for Eg5 Inhibitor Screening

References

- 1. researchgate.net [researchgate.net]

- 2. [PDF] In vitro screening for inhibitors of the human mitotic kinesin Eg5 with antimitotic and antitumor activities. | Semantic Scholar [semanticscholar.org]

- 3. [PDF] In vitro screening for inhibitors of the human mitotic kinesin Eg5 with antimitotic and antitumor activities. | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Eg5 Inhibitor V, trans-24 and its Role in Mitotic Arrest

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Eg5 Inhibitor V, trans-24, a potent and specific small molecule inhibitor of the mitotic kinesin Eg5. The document details the inhibitor's mechanism of action, focusing on its role in inducing mitotic arrest. It includes a compilation of its physicochemical properties and key quantitative data on its biological activity. Furthermore, this guide presents detailed experimental protocols for essential assays used to characterize Eg5 inhibitors and visual representations of the Eg5 signaling pathway and relevant experimental workflows using Graphviz diagrams. This resource is intended to support researchers and drug development professionals in the field of oncology and cell cycle research.

Introduction to Eg5 and its Role in Mitosis

The mitotic spindle is a complex and dynamic cellular machine responsible for the accurate segregation of chromosomes during cell division. Its proper formation and function are critical for maintaining genomic stability. Kinesin-5, also known as Eg5 or KIF11, is a plus-end directed motor protein that plays an indispensable role in the establishment and maintenance of the bipolar mitotic spindle.[1] Eg5 functions as a homotetramer, crosslinking and sliding antiparallel microtubules apart, thereby pushing the spindle poles away from each other.[1] This outward force is essential for centrosome separation and the formation of a stable bipolar spindle.

Inhibition of Eg5's motor activity prevents the separation of spindle poles, leading to the formation of a characteristic monopolar spindle, where a single aster of microtubules is surrounded by condensed chromosomes.[2] This aberrant spindle structure activates the spindle assembly checkpoint, causing the cell to arrest in mitosis.[2] Prolonged mitotic arrest ultimately triggers apoptotic cell death. Due to its essential role in mitosis and its limited function in non-dividing cells, Eg5 has emerged as an attractive target for the development of anticancer therapeutics.

This compound: A Potent Inducer of Mitotic Arrest

This compound (CAS 869304-55-2) is a potent and specific inhibitor of the mitotic kinesin Eg5.[2][3] It belongs to the tetrahydro-beta-carboline class of compounds.[4]

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₆H₂₁N₃O₃ | [3] |

| Molecular Weight | 423.46 g/mol | [3] |

| CAS Number | 869304-55-2 | [3] |

| Appearance | Solid | [5] |

| Purity | >98% | [5] |

| Solubility | Soluble in DMSO | [2] |

| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [5] |

Mechanism of Action

This compound exerts its biological effect by directly inhibiting the ATPase activity of Eg5.[2][3] The hydrolysis of ATP provides the energy for Eg5 to move along microtubules. By blocking this activity, the inhibitor prevents Eg5 from generating the outward force required for spindle pole separation. This leads to the formation of monopolar spindles, mitotic arrest, and subsequent apoptosis in proliferating cells.

Quantitative Biological Activity

The primary quantitative measure of the potency of this compound is its half-maximal inhibitory concentration (IC50) against the Eg5 enzyme.

| Assay | IC50 Value | Reference |

| Eg5 ATPase Activity | 0.65 µM | [2][3] |

Further quantitative data from cell-based assays, such as the concentration-dependent increase in the mitotic index or the induction of apoptosis in various cancer cell lines, would be valuable for a complete understanding of the inhibitor's cellular effects. However, at the time of this writing, detailed public data beyond the enzymatic IC50 is limited.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of Eg5 inhibitors.

Eg5 ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by the Eg5 motor domain in the presence and absence of an inhibitor. A common method is the pyruvate kinase/lactate dehydrogenase (PK/LDH) coupled assay.

Principle: The production of ADP by Eg5 is coupled to the oxidation of NADH by PK and LDH. The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm.

Materials:

-

Purified Eg5 motor domain

-

Microtubules (taxol-stabilized)

-

Assay Buffer: 25 mM PIPES-KOH (pH 6.8), 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT

-

ATP

-

Phosphoenolpyruvate (PEP)

-

NADH

-

Pyruvate kinase (PK)

-

Lactate dehydrogenase (LDH)

-

This compound (or other test compounds) dissolved in DMSO

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mix containing assay buffer, PEP, NADH, PK, and LDH.

-

Add microtubules to the reaction mix.

-

Aliquot the reaction mix into the wells of a 96-well plate.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells.

-

Pre-incubate the plate at room temperature for 10 minutes.

-

Initiate the reaction by adding a solution of ATP and Eg5 motor domain to each well.

-

Immediately place the plate in the spectrophotometer and measure the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C).

-

Calculate the rate of ATP hydrolysis for each inhibitor concentration.

-

Plot the rate of ATP hydrolysis against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of the inhibitor on the metabolic activity of cells, which is an indicator of cell viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Materials:

-

Cancer cell line of interest (e.g., HeLa, A549)

-

Complete cell culture medium

-

This compound (or other test compounds)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plate

-

Microplate reader capable of reading absorbance at 570 nm

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

-

Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Immunofluorescence Staining for Mitotic Spindle Analysis

This technique allows for the visualization of the mitotic spindle and chromosomes to assess the phenotypic effects of the inhibitor.

Principle: Cells are fixed and permeabilized, then incubated with a primary antibody that specifically binds to a component of the mitotic spindle (e.g., α-tubulin). A fluorescently labeled secondary antibody is then used to detect the primary antibody. DNA is counterstained with a fluorescent dye (e.g., DAPI).

Materials:

-

Cells grown on coverslips

-

This compound

-

Fixative (e.g., cold methanol or paraformaldehyde)

-

Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)

-

Blocking solution (e.g., PBS with 1% BSA)

-

Primary antibody (e.g., mouse anti-α-tubulin)

-

Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)

-

DAPI (4',6-diamidino-2-phenylindole)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Treat cells grown on coverslips with this compound at a concentration known to induce mitotic arrest (e.g., 5-10 times the IC50) for a suitable duration (e.g., 16-24 hours).

-

Wash the cells with PBS and fix them with the chosen fixative.

-

Permeabilize the cells with permeabilization buffer.

-

Block non-specific antibody binding with blocking solution.

-

Incubate the cells with the primary antibody against α-tubulin.

-

Wash the cells and incubate with the fluorescently labeled secondary antibody.

-

Counterstain the DNA with DAPI.

-

Mount the coverslips onto microscope slides using mounting medium.

-

Visualize the cells using a fluorescence microscope and capture images of the mitotic spindles. Analyze the percentage of cells with monopolar spindles compared to bipolar spindles in the treated and control populations.

Signaling Pathways and Experimental Workflows

Eg5 Signaling and Regulation in Mitosis

The activity of Eg5 is tightly regulated throughout the cell cycle, primarily through phosphorylation.

Caption: Regulation of Eg5 activity and the impact of this compound.

Experimental Workflow for Eg5 Inhibitor Characterization

A typical workflow for the identification and characterization of a novel Eg5 inhibitor is outlined below.

Caption: A generalized workflow for the discovery and development of Eg5 inhibitors.

Conclusion

This compound is a valuable research tool for studying the role of Eg5 in mitosis and serves as a lead compound for the development of novel anticancer therapeutics. Its potent and specific inhibition of Eg5 leads to the formation of monopolar spindles and subsequent mitotic arrest, highlighting the therapeutic potential of targeting this essential mitotic kinesin. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and characterization of Eg5 inhibitors. Further studies are warranted to fully elucidate the in vivo efficacy and safety profile of this compound and its analogs.

References

- 1. [Synthesis and biological evaluation of tetrahydro-beta-carline derivatives]. | Semantic Scholar [semanticscholar.org]

- 2. DSpace [kops.uni-konstanz.de]

- 3. immunomart.org [immunomart.org]

- 4. Synthesis and biological evaluation of new tetrahydro-beta-carbolines as inhibitors of the mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | CymitQuimica [cymitquimica.com]

In-depth Technical Guide: Eg5 Inhibitor V, trans-24 Target Specificity and Binding Site

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target specificity and binding site of Eg5 Inhibitor V, trans-24, a potent and specific allosteric inhibitor of the human mitotic kinesin Eg5. This document consolidates available quantitative data, details experimental methodologies, and visualizes key pathways and workflows to support further research and development in the field of oncology.

Core Target: Kinesin Spindle Protein (KSP), Eg5

Eg5, also known as KSP or KIF11, is a homotetrameric motor protein belonging to the kinesin-5 family. It plays a critical role in the early stages of mitosis by establishing and maintaining the bipolar mitotic spindle. Eg5 accomplishes this by sliding antiparallel microtubules apart, a process driven by ATP hydrolysis. The essential role of Eg5 in cell division, coupled with its limited function in non-proliferating cells, makes it an attractive target for the development of anticancer therapeutics.[1] Inhibition of Eg5 leads to the formation of characteristic monoastral spindles, mitotic arrest, and subsequent apoptosis in proliferating cancer cells.[1]

This compound: A Potent Tetrahydro-β-carboline Derivative

This compound is a synthetic small molecule belonging to the tetrahydro-β-carboline class of compounds. It has been identified as a potent and specific inhibitor of Eg5, demonstrating potential as an anticancer agent.[1]

Quantitative Data Summary

The inhibitory potency of this compound has been quantified by its half-maximal inhibitory concentration (IC50) value.

| Compound | Target | IC50 (µM) | Reference |

| This compound | Human Eg5 | 0.65 | --INVALID-LINK--[2] |

Target Specificity and Binding Site

This compound achieves its inhibitory effect through allosteric binding, meaning it does not compete with the ATP substrate at the nucleotide-binding pocket. While direct crystallographic evidence for the binding of trans-24 to Eg5 is not publicly available, extensive research on the tetrahydro-β-carboline scaffold provides strong evidence for its binding site.

Binding Site: The putative binding site for this compound is a well-characterized allosteric pocket formed by the interface of loop L5, helix α2, and helix α3 of the Eg5 motor domain. This pocket is distinct from the active site where ATP binds. The binding of inhibitors to this site locks the motor protein in a state that is unable to hydrolyze ATP and walk along microtubules effectively.

Recent studies on other tetrahydro-β-carboline derivatives have utilized molecular docking and dynamics simulations to further elucidate the binding interactions within this pocket. These studies indicate that these compounds form stable complexes with Eg5 through multiple hydrogen bonds.

While this compound is described as a specific inhibitor of Eg5, comprehensive selectivity profiling against a broad panel of other kinesins or off-target proteins is not extensively documented in publicly available literature.

Signaling Pathway and Mechanism of Action

The inhibition of Eg5 by trans-24 disrupts the normal progression of mitosis, leading to cell cycle arrest and apoptosis. The following diagram illustrates the signaling pathway affected by this inhibitor.

Caption: Eg5 signaling pathway and the inhibitory effect of trans-24.

Experimental Protocols

The determination of the inhibitory activity of compounds like this compound typically involves biochemical assays that measure the ATPase activity of the Eg5 motor domain.

IC50 Determination via Eg5 ATPase Activity Assay

This protocol outlines a general method for determining the IC50 value of an Eg5 inhibitor. The specific details are based on commonly used procedures for this class of compounds.

Objective: To determine the concentration of this compound required to inhibit 50% of the Eg5 ATPase activity.

Materials:

-

Recombinant human Eg5 motor domain

-

Paclitaxel-stabilized microtubules

-

ATP

-

This compound

-

Assay buffer (e.g., 20 mM PIPES pH 6.8, 5 mM MgCl2, 1 mM EGTA, 1 mM DTT)

-

Microplate reader

-

Malachite green phosphate detection reagent or a coupled enzymatic assay system (e.g., pyruvate kinase/lactate dehydrogenase)

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO or an appropriate solvent.

-

Reaction Mixture Preparation: In a microplate, combine the assay buffer, a fixed concentration of the Eg5 motor domain, and the paclitaxel-stabilized microtubules.

-

Inhibitor Addition: Add the serially diluted this compound to the reaction mixtures. Include a control with solvent only (no inhibitor).

-

Initiation of Reaction: Initiate the ATPase reaction by adding a fixed concentration of ATP.

-

Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a specific period (e.g., 30-60 minutes).

-

Detection of Phosphate Release:

-

Malachite Green Method: Stop the reaction and add the malachite green reagent to detect the amount of inorganic phosphate released.

-

Coupled Enzymatic Assay: Continuously monitor the change in absorbance (e.g., at 340 nm for NADH oxidation) throughout the incubation period.

-

-

Data Analysis:

-

Measure the absorbance in each well.

-

Calculate the percentage of inhibition for each concentration of the inhibitor relative to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

The following diagram illustrates the general workflow for determining the IC50 value.

Caption: Experimental workflow for IC50 determination of Eg5 inhibitors.

Logical Relationship of Inhibition

The following diagram outlines the logical steps through which this compound exerts its effect, from binding to the protein to the ultimate outcome of apoptosis in cancer cells.

Caption: Logical flow of Eg5 inhibition by trans-24 leading to apoptosis.

Conclusion

This compound is a potent, allosteric inhibitor of the mitotic kinesin Eg5 with a reported IC50 of 0.65 µM.[2] It is part of the tetrahydro-β-carboline chemical class, which is known to bind to a specific allosteric pocket on the Eg5 motor domain. By disrupting the function of Eg5, trans-24 induces mitotic arrest and apoptosis in proliferating cells, highlighting its potential as a therapeutic agent in oncology. Further studies to confirm its precise binding mode through structural biology and to fully characterize its selectivity profile will be valuable for its continued development.

References

In-Depth Technical Guide: Eg5 Inhibitor V, trans-24

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinesin spindle protein (Eg5) inhibitor, Eg5 Inhibitor V, trans-24, focusing on its inhibitory concentration (IC50) value, potency, and the methodologies used for its characterization.

Core Data Summary

This compound, is a potent and specific inhibitor of the mitotic kinesin Eg5. Its primary quantitative measure of potency is its half-maximal inhibitory concentration (IC50).

| Compound | Target | IC50 Value | Potency Description |

| This compound | Kinesin Spindle Protein (Eg5) | 0.65 µM | Potent and specific inhibitor |

Mechanism of Action and Biological Effects

Eg5 is a plus-end directed motor protein that plays a critical role during mitosis. It is essential for the establishment and maintenance of the bipolar spindle, a structure necessary for proper chromosome segregation. Eg5 functions by sliding antiparallel microtubules apart, thereby pushing the spindle poles away from each other.

Inhibition of Eg5 by small molecules like this compound, disrupts this process. The inhibitor binds to an allosteric pocket on the Eg5 motor domain, which prevents the conformational changes required for its motor activity. This leads to a characteristic cellular phenotype: the formation of monopolar spindles (also known as "monoasters"), where the chromosomes are arranged in a rosette-like pattern around a single spindle pole.[1][2][3] This disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to a prolonged arrest in mitosis and, ultimately, can induce apoptosis (programmed cell death) in proliferating cancer cells.[3]

Experimental Protocols

Representative Protocol: Microtubule-Activated Eg5 ATPase Assay

This protocol measures the rate of ATP hydrolysis by the Eg5 motor domain in the presence of microtubules, and how this rate is affected by an inhibitor.

Materials:

-

Purified recombinant human Eg5 motor domain

-

Paclitaxel-stabilized microtubules

-

ATPase assay buffer (e.g., 25 mM PIPES-KOH, pH 6.8, 2 mM MgCl2, 1 mM EGTA, 1 mM DTT)

-

ATP

-

Phosphate detection reagent (e.g., malachite green-based reagent)

-

This compound (dissolved in DMSO)

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a serial dilution of this compound in DMSO.

-

Prepare a reaction mixture containing ATPase assay buffer, microtubules, and the Eg5 enzyme.

-

-

Assay Execution:

-

Add the serially diluted inhibitor to the wells of a microplate.

-

Add the Eg5/microtubule reaction mixture to each well.

-

Initiate the reaction by adding a saturating concentration of ATP.

-

Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period.

-

-

Detection:

-

Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a phosphate detection reagent.

-

Read the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of Eg5 activity for each inhibitor concentration relative to a DMSO control (0% inhibition).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Visualizations

Signaling Pathway of Eg5 in Mitosis and its Inhibition

Caption: Role of Eg5 in mitosis and the effect of its inhibition.

Experimental Workflow for IC50 Determination

References

An In-depth Technical Guide to Eg5 Inhibitor V, trans-24 for Cancer Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Eg5 Inhibitor V, trans-24, a potent and specific inhibitor of the mitotic kinesin Eg5 (also known as KSP or KIF11). Eg5 is a critical motor protein for the formation of the bipolar spindle during mitosis, making it a prime target for anticancer therapies. Inhibition of Eg5 leads to mitotic arrest and subsequent cell death, a mechanism that is particularly effective against rapidly proliferating cancer cells.[1][2][3][4]

Core Concepts and Mechanism of Action

The Kinesin Spindle Protein (KSP/Eg5) is an ATP-dependent motor protein essential for separating centrosomes and establishing a bipolar spindle during the early stages of mitosis.[1][2] The function of Eg5 is to slide antiparallel microtubules apart, pushing the spindle poles away from each other.

This compound acts as a potent, cell-permeable, allosteric inhibitor.[5][6] It binds to a pocket on the Eg5 motor domain, distinct from the ATP-binding site, which locks the motor in a weak-binding state and prevents its ATP hydrolysis cycle.[2][7] This inhibition disrupts the protein's motor function, leading to the following downstream effects:

-

Failed Centrosome Separation: The primary consequence of Eg5 inhibition is the failure of duplicated centrosomes to separate.

-

Monopolar Spindle Formation: Instead of a bipolar spindle, cells form a characteristic "monoaster" or "monopolar spindle," with chromosomes arranged in a rosette pattern around a single spindle pole.[1][2][8]

-

Mitotic Arrest: The spindle assembly checkpoint recognizes this abnormal spindle configuration and halts the cell cycle in mitosis (specifically, in prometaphase).[1]

-

Apoptosis: Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[1][4]

This targeted mechanism offers a potential advantage over traditional anti-mitotic agents like taxanes or vinca alkaloids, which directly target microtubules and can cause significant side effects, such as peripheral neuropathy.[2][3]

Figure 1: Mechanism of Eg5 inhibition by trans-24 leading to mitotic arrest.

Quantitative Data

This compound is a potent molecule with demonstrated activity at sub-micromolar concentrations. The primary quantitative metric for such inhibitors is the IC50 value, which represents the concentration required to inhibit a given biological process by 50%.

| Parameter | Value | Context | Source |

| IC50 (Enzymatic Assay) | 0.65 µM (650 nM) | Inhibition of Eg5 kinesin ATPase activity in a biochemical assay. | [9][10][11][12] |

| IC50 (Cell-based Assay) | 0.60 µM (600 nM) | Inhibition of mitosis in a cell-based context. | [5][6] |

Note: The IC50 from enzymatic (protein purification) assays often differs from cell-based assays. The latter accounts for factors like cell permeability and metabolism, providing a more direct measure of the compound's effect on whole cells.[9]

Experimental Protocols

Below are detailed methodologies for key experiments used to characterize the effects of this compound in cancer cell line studies.

This assay quantifies the effect of the inhibitor on cell proliferation and viability.

Principle: Metabolically active cells reduce a tetrazolium salt (e.g., MTT) to a colored formazan product. The amount of formazan is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 3,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in DMSO and then further dilute in complete cell culture medium.[9] Replace the medium in the wells with the medium containing the inhibitor (or vehicle control, e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for a period of 24 to 72 hours at 37°C in a humidified CO2 incubator.

-

Reagent Addition: Add the MTT/MTS reagent to each well and incubate for 2-4 hours, allowing formazan crystals to form.

-

Solubilization: If using MTT, add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT).

-

Analysis: Normalize the absorbance values to the vehicle control wells and plot the percentage of viability against the inhibitor concentration. Use non-linear regression to calculate the IC50 value.

References

- 1. Eg5 inhibitor YL001 induces mitotic arrest and inhibits tumor proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cytoskeleton.com [cytoskeleton.com]

- 4. Kinesin Eg5 Targeting Inhibitors as a New Strategy for Gastric Adenocarcinoma Treatment [mdpi.com]

- 5. agscientific.com [agscientific.com]

- 6. agscientific.com [agscientific.com]

- 7. Eg5 inhibitors have contrasting effects on microtubule stability and metaphase spindle integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound | Kinesin | TargetMol [targetmol.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. This compound | CymitQuimica [cymitquimica.com]

- 12. glpbio.com [glpbio.com]

Eg5 Inhibitor V, trans-24: A Technical Guide for Kinesin Eg5 Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of Eg5 Inhibitor V, trans-24, a potent and specific inhibitor of the mitotic kinesin Eg5, as a valuable tool in cancer research and cell biology. This document provides a comprehensive overview of its mechanism of action, quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.

Introduction to Eg5 and its Inhibition

The kinesin spindle protein (KSP), also known as Eg5 or KIF11, is a plus-end-directed motor protein essential for the formation and maintenance of the bipolar mitotic spindle during cell division.[1] Eg5 functions by crosslinking and sliding antiparallel microtubules, generating an outward pushing force that separates the centrosomes to establish a bipolar spindle.[1] Inhibition of Eg5 disrupts this process, leading to the formation of characteristic monopolar spindles, which triggers the spindle assembly checkpoint, causing mitotic arrest and subsequent apoptosis in proliferating cells.[2] This specific role in mitosis, with no known function in non-dividing cells, makes Eg5 an attractive target for the development of anticancer therapeutics.[2]

This compound is a cell-permeable, non-tubulin-interacting small molecule that specifically targets Eg5.[1] Its potent inhibitory activity makes it an excellent tool for studying the intricate processes of mitosis and for investigating the therapeutic potential of Eg5 inhibition.

Chemical and Physical Properties

This compound, is a tetrahydro-beta-carboline derivative.[3] Its properties are summarized in the table below.

| Property | Value |

| CAS Number | 869304-55-2 |

| Molecular Formula | C₂₆H₂₁N₃O₃ |

| Molecular Weight | 423.46 g/mol [4] |

| Purity | >98% |

| Appearance | Solid |

| Solubility | Soluble in DMSO[1] |

| Storage | Store at -20°C[1] |

Quantitative Data

This compound is a potent inhibitor of Eg5. The primary quantitative measure of its efficacy is the half-maximal inhibitory concentration (IC50).

| Parameter | Value | Reference |

| IC50 (Eg5) | 0.65 µM | [3][5][6][7] |

| IC50 (Mitosis Block) | 600 nM | [1] |

Mechanism of Action

This compound functions as a specific inhibitor of the mitotic kinesin Eg5. By binding to Eg5, it prevents the motor protein from carrying out its essential role in establishing and maintaining the bipolar spindle during mitosis. This leads to the formation of monopolar spindles, activating the spindle assembly checkpoint and ultimately resulting in cell cycle arrest in mitosis and subsequent apoptosis.

Caption: Mechanism of Eg5 inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to study the effects of this compound.

Eg5 ATPase Activity Assay

This assay measures the ability of the inhibitor to block the ATP hydrolysis activity of the Eg5 motor protein, which is essential for its function.

Principle: The ATPase activity of Eg5 is coupled to the oxidation of NADH to NAD+ by pyruvate kinase and lactate dehydrogenase. The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm.

Materials:

-

Purified recombinant human Eg5 protein

-

Microtubules (taxol-stabilized)

-

This compound (dissolved in DMSO)

-

Assay Buffer: 25 mM PIPES (pH 6.8), 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT

-

ATP solution

-

PK/LDH enzyme mix

-

NADH solution

-

Phosphoenolpyruvate (PEP) solution

-

96-well UV-transparent microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing Assay Buffer, PK/LDH, NADH, and PEP.

-

Add microtubules to the reaction mixture.

-

Add varying concentrations of this compound (and a DMSO control) to the wells of the microplate.

-

Add the Eg5 protein to the wells and incubate for a short period at room temperature.

-

Initiate the reaction by adding ATP to all wells.

-

Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals using a microplate reader.

-

Calculate the rate of ATP hydrolysis for each inhibitor concentration.

-

Plot the rate of ATP hydrolysis against the inhibitor concentration to determine the IC50 value.

Caption: Workflow for the Eg5 ATPase Activity Assay.

Cell Viability/Cytotoxicity Assay

This assay determines the concentration of this compound required to inhibit the growth of cancer cell lines.

Principle: The Sulforhodamine B (SRB) assay is a colorimetric assay that estimates cell number by staining total cellular protein.

Materials:

-

Cancer cell line of interest (e.g., HeLa, A549)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

Trichloroacetic acid (TCA)

-

Sulforhodamine B (SRB) solution

-

Tris base solution

-

96-well cell culture plates

-

Microplate reader capable of measuring absorbance at 515 nm

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound (and a DMSO control) for a specified period (e.g., 48-72 hours).

-

Fix the cells by gently adding cold TCA to each well and incubate for 1 hour at 4°C.

-

Wash the plates five times with water and allow them to air dry.

-

Stain the cells with SRB solution for 30 minutes at room temperature.

-

Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.

-

Solubilize the bound dye with Tris base solution.

-

Measure the absorbance at 515 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and plot against the inhibitor concentration to determine the IC50 value.

Immunofluorescence Staining for Mitotic Spindle Analysis

This method allows for the direct visualization of the effect of this compound on mitotic spindle formation.

Principle: Cells are treated with the inhibitor, fixed, and then stained with fluorescently labeled antibodies against components of the mitotic spindle (e.g., α-tubulin) and counterstained to visualize the DNA.

Materials:

-

Cancer cell line of interest

-

Cell culture-treated coverslips in a multi-well plate

-

This compound (dissolved in DMSO)

-

Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., Triton X-100 in PBS)

-

Blocking buffer (e.g., BSA in PBS)

-

Primary antibody against α-tubulin

-

Fluorescently labeled secondary antibody

-

DAPI or Hoechst stain for DNA

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells on coverslips and allow them to adhere.

-

Treat the cells with this compound at various concentrations for a defined period (e.g., 16-24 hours).

-

Fix the cells with PFA.

-

Permeabilize the cells with permeabilization buffer.

-

Block non-specific antibody binding with blocking buffer.

-

Incubate with the primary antibody against α-tubulin.

-

Wash and incubate with the fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI or Hoechst.

-

Mount the coverslips onto microscope slides using antifade mounting medium.

-

Visualize the cells using a fluorescence microscope and quantify the percentage of cells with monopolar spindles.

Caption: Immunofluorescence workflow for spindle analysis.

Conclusion

This compound is a potent and specific tool for the investigation of the mitotic kinesin Eg5. Its ability to induce mitotic arrest through the formation of monopolar spindles makes it highly valuable for studies in cancer biology and cell cycle regulation. The experimental protocols provided in this guide offer a framework for researchers to effectively utilize this compound in their studies. Further investigation into the effects of this compound across a broader range of cancer cell lines and in in vivo models will continue to elucidate its potential as a therapeutic agent.

References

- 1. agscientific.com [agscientific.com]

- 2. Synthesis and biological evaluation of novel EG5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. glpbio.com [glpbio.com]

- 4. immunomart.org [immunomart.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | Kinesin | TargetMol [targetmol.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

Methodological & Application

Eg5 Inhibitor V, trans-24 experimental protocol for cell culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of Eg5 Inhibitor V, trans-24, a potent and specific inhibitor of the mitotic kinesin Eg5, in a cell culture setting. The protocols detailed below are foundational for investigating the compound's efficacy and mechanism of action in cancer cell lines.

Introduction

Eg5 (also known as KSP or KIF11) is a plus-end directed motor protein essential for the formation and maintenance of the bipolar mitotic spindle during cell division.[1][2] Inhibition of Eg5 leads to the formation of characteristic monopolar spindles, resulting in mitotic arrest and subsequent apoptotic cell death in proliferating cells.[1][3][4] This mechanism makes Eg5 a compelling target for cancer therapy, as its expression is often upregulated in various tumors and is low in non-proliferating adult tissues, suggesting a potentially favorable therapeutic window.[1][2] this compound is a cell-permeable, non-tubulin-interacting small molecule that specifically targets Eg5.[5]

Product Information

| Property | Value | Reference |

| Chemical Name | This compound | |

| CAS Number | 869304-55-2 | [5][6] |

| Molecular Formula | C₂₆H₂₁N₃O₃ | [5][6] |

| Molecular Weight | 423.46 g/mol | [5][6] |

| IC₅₀ | 0.65 µM | [7][8][9][10] |

| Solubility | Soluble in DMSO | [5][6][8] |

| Storage | Store at -20°C | [5][6][8] |

Mechanism of Action

Eg5 inhibitors, including this compound, allosterically bind to a pocket in the motor domain of Eg5. This binding prevents the ATP hydrolysis required for motor activity without interfering with microtubule binding. The inactivation of Eg5 prevents the separation of centrosomes, leading to the collapse of the nascent bipolar spindle into a monopolar structure. This activates the spindle assembly checkpoint (SAC), causing a prolonged arrest in mitosis (specifically, in prometaphase). If the cell is unable to satisfy the SAC and resume normal mitosis, it will ultimately undergo apoptosis.

Caption: Signaling pathway of Eg5 inhibition leading to mitotic arrest and apoptosis.

Quantitative Data

The following table summarizes the inhibitory concentrations of various Eg5 inhibitors across different assays and cell lines. This data provides a comparative context for the potency of this compound.

| Inhibitor | Assay Type | Cell Line | IC₅₀ / EC₅₀ | Reference |

| This compound | Kinesin ATPase Assay | N/A | 0.65 µM | [7][8][9][10] |

| Mitosis Block | N/A | 0.6 µM | [5][6] | |

| K858 | Kinesin ATPase Assay | N/A | 1.3 µM | [2] |

| S-trityl-L-cysteine (STLC) | Microtubule-activated ATPase Assay | N/A | 140 nM | [11][12] |

| Mitotic Arrest | HeLa | 700 nM | [11][12] | |

| LGI-147 | Cell Viability (72h) | HepG2 | 53.59 pM | [13] |

| Cell Viability (72h) | Hep3B | 59.6 pM | [13] | |

| Cell Viability (72h) | PLC5 | 43.47 pM | [13] | |

| YL001 | Monopolar Spindle Formation | HeLa | 15.30 µM | [1] |

Experimental Protocols

The following are detailed protocols for common cell-based assays to evaluate the effects of this compound.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on cell proliferation and viability.

Materials:

-

Cancer cell line of interest (e.g., HeLa, MCF-7)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound

-

DMSO (for stock solution)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a serial dilution of the compound in complete growth medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤ 0.5%).

-

Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to assess the effect of this compound on cell cycle progression.

Materials:

-

Cancer cell line of interest

-

Complete growth medium

-

This compound

-

6-well cell culture plates

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound (and a vehicle control) for a specified time (e.g., 24 hours).

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS, detach with trypsin, and then combine with the supernatant containing any floating cells.

-

Fixation: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in 1 mL of ice-cold PBS. Add the cells dropwise to 4 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution.

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the samples on a flow cytometer.

-

Data Analysis: Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.[1][4]

Protocol 3: Apoptosis Assay by Annexin V/PI Staining

This protocol quantifies the induction of apoptosis following treatment with this compound.

Materials:

-

Cancer cell line of interest

-

Complete growth medium

-

This compound

-

6-well cell culture plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed and treat cells as described in the cell cycle analysis protocol. A typical treatment duration to observe apoptosis is 48 hours.[14]

-

Cell Harvesting: Collect both adherent and floating cells as previously described.

-

Staining: Wash the cells with PBS and resuspend them in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze by flow cytometry within 1 hour.

-

Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

Caption: General experimental workflow for characterizing this compound.

References

- 1. Eg5 inhibitor YL001 induces mitotic arrest and inhibits tumor proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. S-trityl-L-cysteine, a novel Eg5 inhibitor, is a potent chemotherapeutic strategy in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. agscientific.com [agscientific.com]

- 6. agscientific.com [agscientific.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. glpbio.com [glpbio.com]

- 9. This compound | Kinesin | TargetMol [targetmol.com]

- 10. This compound | CymitQuimica [cymitquimica.com]

- 11. researchgate.net [researchgate.net]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Eg5 as a Prognostic Biomarker and Potential Therapeutic Target for Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Eg5 inhibitor, a novel potent targeted therapy, induces cell apoptosis in renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Eg5 Inhibitor V, trans-24 in Mitosis Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eg5 Inhibitor V, trans-24 is a potent and specific cell-permeable inhibitor of the mitotic kinesin Eg5 (also known as KIF11 or KSP), a crucial motor protein for the establishment of a bipolar mitotic spindle.[1][2][3][4] Inhibition of Eg5 blocks centrosome separation during the early stages of mitosis, leading to the formation of a characteristic monoastral spindle, mitotic arrest, and subsequent apoptotic cell death in proliferating cells.[5][6][7] These characteristics make Eg5 an attractive target for the development of anticancer therapeutics.

These application notes provide detailed protocols for utilizing this compound in mitosis assays to study its effects on cell cycle progression and spindle formation.

Product Information

| Property | Value |

| Product Name | This compound |

| CAS Number | 869304-55-2 |

| Molecular Formula | C₂₆H₂₁N₃O₃ |

| Molecular Weight | 423.46 g/mol |

| IC50 (Eg5 Inhibition) | 0.65 µM[3][4] |

| IC50 (Mitosis Block) | 600 nM[1][2] |

| Solubility | Soluble in DMSO[1] |

| Storage | Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[3] |

Mechanism of Action

The mitotic kinesin Eg5 is a homotetrameric motor protein that plays a critical role in pushing the two spindle poles apart by sliding antiparallel microtubules. This action is essential for the formation and maintenance of a bipolar spindle during mitosis. Eg5 inhibitors, including trans-24, typically bind to an allosteric pocket in the motor domain of Eg5, which prevents ATP hydrolysis and locks the motor protein in a state that is unable to process along microtubules. This inhibition of motor activity prevents centrosome separation, leading to the collapse of the nascent bipolar spindle into a monoastral microtubule array with a central centrosome and a peripheral ring of chromosomes. This aberrant spindle structure activates the spindle assembly checkpoint (SAC), causing a prolonged arrest in mitosis. If the arrest is sustained, it typically triggers the intrinsic apoptotic pathway, leading to programmed cell death.

Caption: Mechanism of Eg5 Inhibition by trans-24.

Experimental Protocols

The following are generalized protocols that can be adapted for specific cell lines and experimental setups. Optimization of inhibitor concentration and incubation time is recommended for each new cell line.

Protocol 1: Immunofluorescence Staining for Monoastral Spindle Formation

This protocol allows for the direct visualization of the hallmark phenotype of Eg5 inhibition.

Materials:

-

Cell line of interest (e.g., HeLa, A549, MCF-7)

-

Glass coverslips

-

Cell culture medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Fixative: 4% paraformaldehyde (PFA) in PBS or ice-cold methanol

-

Permeabilization buffer: 0.1-0.5% Triton X-100 in PBS

-

Blocking buffer: 1-5% BSA or 10% normal goat serum in PBS

-

Primary antibody: Mouse anti-α-tubulin or rabbit anti-β-tubulin antibody

-

Secondary antibody: Alexa Fluor-conjugated anti-mouse or anti-rabbit IgG

-

Nuclear counterstain: DAPI (4',6-diamidino-2-phenylindole)

-

Mounting medium

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed cells onto glass coverslips in a multi-well plate at a density that will result in 50-70% confluency at the time of the experiment.

-

Inhibitor Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 0.1 µM, 0.5 µM, 1 µM, 5 µM) and a vehicle control (DMSO). Based on the IC50 of 600 nM for mitotic block, a concentration range around this value is a good starting point. Incubate for a suitable period to induce mitotic arrest (e.g., 16-24 hours).

-

Fixation: After incubation, wash the cells twice with PBS and fix with either 4% PFA for 15 minutes at room temperature or ice-cold methanol for 10 minutes at -20°C.

-

Permeabilization: If using PFA fixation, wash twice with PBS and permeabilize with Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash twice with PBS and block with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.

-

Primary Antibody Incubation: Incubate with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

-

Secondary Antibody Incubation: Wash three times with PBS. Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

Counterstaining: Wash three times with PBS. Incubate with DAPI solution for 5 minutes to stain the nuclei.

-

Mounting: Wash twice with PBS and mount the coverslips onto glass slides using mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope. Mitotic cells in the control group should display a normal bipolar spindle, while cells treated with this compound will exhibit monoastral spindles.

References

- 1. agscientific.com [agscientific.com]

- 2. agscientific.com [agscientific.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. Eg5 inhibitor YL001 induces mitotic arrest and inhibits tumor proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Eg5 Inhibitor V, trans-24 stock solution preparation and storage.

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and storage of stock solutions of Eg5 Inhibitor V, trans-24, a potent and specific inhibitor of the mitotic kinesin Eg5. Adherence to these guidelines is crucial for ensuring the stability, activity, and reliable performance of the compound in experimental settings.

Product Information

This compound is a cell-permeable small molecule that specifically targets Eg5, a motor protein essential for the formation of the bipolar mitotic spindle during cell division.[1][2][3] By inhibiting Eg5, this compound induces mitotic arrest, making it a valuable tool for cancer research and drug development.[1][2][4][5]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value |

| CAS Number | 869304-55-2[2][5][6][7] |

| Molecular Formula | C₂₆H₂₁N₃O₃[2][4][5][6][7] |

| Molecular Weight | 423.46 g/mol [2][4][5][6][7] |

| Purity | >98%[8] |

| Appearance | Solid[3][5] |

| IC₅₀ | 0.65 µM for Eg5[1][2][4][9] |

Stock Solution Preparation

The recommended solvent for preparing stock solutions of this compound is Dimethyl Sulfoxide (DMSO).[4][6][7][8][9]

Materials Required

-

This compound (powder)

-

Anhydrous/molecular sieve-dried DMSO

-

Sterile, polypropylene microcentrifuge tubes

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Optional: Water bath or sonicator

Protocol for Preparing a 10 mM DMSO Stock Solution

-

Equilibrate: Allow the vial of powdered this compound to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation.

-

Weighing: Accurately weigh the desired amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution, use 4.23 mg of this compound.

-

Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial. For a 10 mM stock solution from 4.23 mg of powder, add 1 mL of DMSO.

-

Dissolution: Cap the vial tightly and vortex thoroughly for 1-2 minutes to dissolve the compound. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary.[9] Visually inspect the solution to ensure complete dissolution.

-

Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.[1][9]

The following diagram outlines the key steps in the stock solution preparation workflow.

Caption: Workflow for preparing this compound stock solution.

Storage and Stability

Proper storage is critical to maintain the integrity and activity of this compound.

| Form | Storage Temperature | Stability |

| Powder | -20°C | Up to 3 years[1][2][4] |

| 4°C | Up to 2 years[1][2] | |

| In DMSO | -80°C | Up to 6 months[1][2][9] |

| -20°C | Up to 1 month[1][2][9] |

Note: For long-term storage of the stock solution, -80°C is recommended. Avoid repeated freeze-thaw cycles.

Mechanism of Action: Eg5 Signaling Pathway

Eg5 is a plus-end directed motor protein that plays a pivotal role in mitosis. It forms a homotetramer that can crosslink and slide antiparallel microtubules apart. This action generates an outward pushing force that is essential for the separation of centrosomes and the formation and maintenance of a bipolar spindle. Inhibition of Eg5's ATPase activity prevents this process, leading to the formation of a monopolar spindle, which in turn activates the spindle assembly checkpoint and induces mitotic arrest.

The diagram below illustrates the role of Eg5 in mitosis and the effect of its inhibition.

References

- 1. Non‐canonical functions of the mitotic kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scbt.com [scbt.com]

- 4. Kinesin molecular motor Eg5 functions during polypeptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Novel Allosteric Pathway of Eg5 Regulation Identified through Multivariate Statistical Analysis of Hydrogen-Exchange Mass Spectrometry (HX-MS) Ligand Screening Data - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Eg5 inhibitors have contrasting effects on microtubule stability and metaphase spindle integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Insights into the Molecular Mechanisms of Eg5 Inhibition by (+)-Morelloflavone - PMC [pmc.ncbi.nlm.nih.gov]

- 9. agscientific.com [agscientific.com]

Application Notes and Protocols for Eg5 Inhibitor V, trans-24 in In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eg5, also known as KSP (kinesin spindle protein) or KIF11, is a plus-end-directed motor protein belonging to the kinesin-5 family. It plays a pivotal role in the early stages of mitosis by establishing and maintaining the bipolar spindle, a crucial structure for accurate chromosome segregation. Eg5 functions as a homotetramer, crosslinking and sliding antiparallel microtubules apart, which generates the outward force necessary for centrosome separation. Inhibition of Eg5 leads to the formation of characteristic monopolar spindles, resulting in mitotic arrest and subsequent apoptosis in proliferating cells. This specific role in cell division, with minimal involvement in other cellular processes, makes Eg5 an attractive target for the development of anticancer therapeutics.

Eg5 Inhibitor V, trans-24 is a potent and specific, cell-permeable, small-molecule inhibitor of Eg5. It allosterically binds to a pocket in the motor domain of Eg5, distinct from the ATP and microtubule binding sites. This binding prevents the conformational changes required for ATP hydrolysis and microtubule-based motility, effectively halting the cell cycle in mitosis.

Chemical Properties

| Property | Value |

| Molecular Weight | 423.46 g/mol |

| Formula | C₂₆H₂₁N₃O₃ |

| CAS Number | 869304-55-2 |

| Appearance | Solid |

| Solubility | Soluble in DMSO |

| Storage | Store at -20°C for long-term stability |

In Vitro Activity

This compound demonstrates potent inhibitory activity against the Eg5 kinesin.

| Assay Type | IC₅₀ Value | Reference |

| Eg5 ATPase Activity | 0.65 µM | [1][2] |

| Mitotic Block (in HeLa cells) | ~0.6 µM | [3][4] |

Note: The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The working concentration in cell-based assays may need to be optimized and can vary depending on the cell line, seeding density, and incubation time. A starting concentration of 1 µM is recommended for initial experiments.[5]

Signaling Pathway

Inhibition of Eg5 by this compound directly interferes with the mechanical processes of mitosis, leading to the activation of the spindle assembly checkpoint (SAC). The SAC is a crucial surveillance mechanism that ensures all chromosomes are properly attached to the mitotic spindle before the cell enters anaphase. By preventing the formation of a bipolar spindle, Eg5 inhibition triggers a sustained SAC-mediated mitotic arrest, which can ultimately lead to apoptosis.

Caption: Signaling pathway of Eg5 inhibition.

Experimental Protocols

The following are detailed protocols for key in vitro experiments to assess the efficacy of this compound.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on a cancer cell line.

Materials:

-

Cancer cell line of interest (e.g., HeLa, MCF-7, A549)

-

Complete cell culture medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-